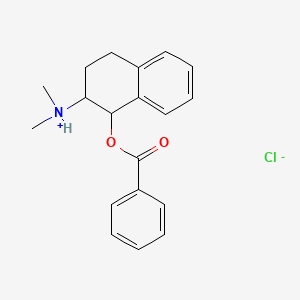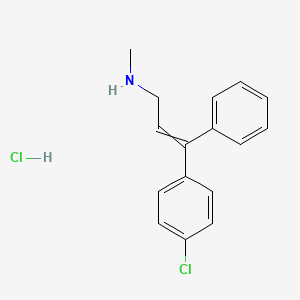![molecular formula C20H24ClNO3 B13738987 diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride CAS No. 27929-89-1](/img/structure/B13738987.png)
diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride is a chemical compound with the molecular formula C20H24ClNO3 and a molecular weight of 361.862 g/mol. It is known for its unique structure, which includes a fluorene moiety and a quaternary ammonium group. This compound is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride typically involves the reaction of diethylamine with 9-hydroxyfluorene-9-carbonyl chloride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with ethylene oxide to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ammonium compounds.
Applications De Recherche Scientifique
Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and drug delivery applications.
Industry: Used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride involves its interaction with specific molecular targets. The quaternary ammonium group allows it to bind to negatively charged sites on proteins and other biomolecules, influencing their function and activity. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;bromide
- Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;iodide
Uniqueness
Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride is unique due to its specific chloride ion, which influences its solubility and reactivity compared to its bromide and iodide counterparts. This uniqueness makes it suitable for particular applications where chloride ions are preferred.
Propriétés
Numéro CAS |
27929-89-1 |
|---|---|
Formule moléculaire |
C20H24ClNO3 |
Poids moléculaire |
361.9 g/mol |
Nom IUPAC |
diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C20H23NO3.ClH/c1-3-21(4-2)13-14-24-19(22)20(23)17-11-7-5-9-15(17)16-10-6-8-12-18(16)20;/h5-12,23H,3-4,13-14H2,1-2H3;1H |
Clé InChI |
ACUALSMYKRGSLK-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCOC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


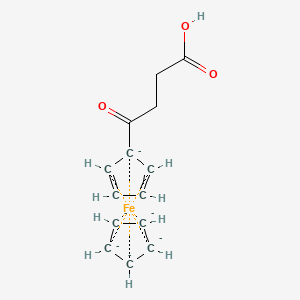

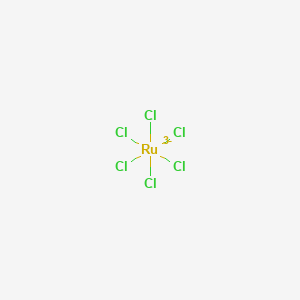

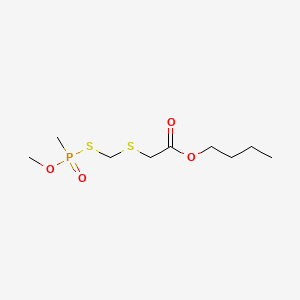
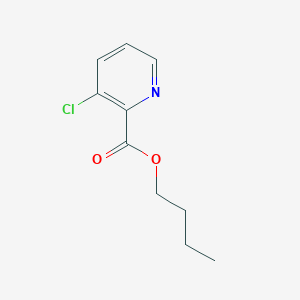
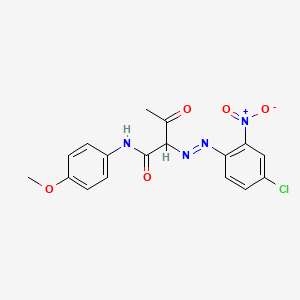
![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B13738948.png)
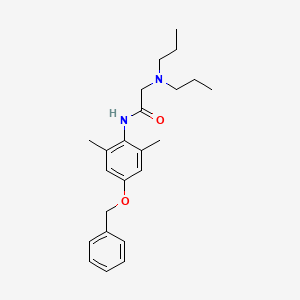
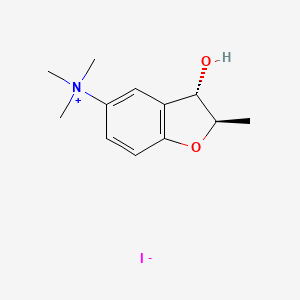
![5-[(2E)-2-[1-[(E)-6-hydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexane-1,3-diol](/img/structure/B13738966.png)
